Benzamide, 4-acetylamino-N-(2-naphthyl)-N-phenyl-
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Overview
Description
4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group, a naphthyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE typically involves the following steps:
Formation of the Acetamido Group: This can be achieved by reacting aniline with acetic anhydride under acidic conditions.
Attachment of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the acetamido-naphthyl intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: It may act as a cross-linking agent or a stabilizer in polymer matrices.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the naphthyl group, making it less complex.
N-(Naphthalen-2-yl)benzamide: Lacks the acetamido group, affecting its reactivity.
4-Acetamidobenzamide: Lacks both the naphthyl and phenyl groups, making it simpler.
Uniqueness
4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is unique due to the presence of all three functional groups, which can impart distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H20N2O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-acetamido-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C25H20N2O2/c1-18(28)26-22-14-11-20(12-15-22)25(29)27(23-9-3-2-4-10-23)24-16-13-19-7-5-6-8-21(19)17-24/h2-17H,1H3,(H,26,28) |
InChI Key |
NSFYTGQNYDUEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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